molecular formula C33H48N8O7 B12578314 L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine CAS No. 635317-15-6

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine

Cat. No.: B12578314
CAS No.: 635317-15-6
M. Wt: 668.8 g/mol
InChI Key: ORFIUGTZRUSNCP-KKASSDGMSA-N
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Description

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound, like other peptides, may have significant implications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reducing agents can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine may have several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, such as in drug development or as a biomarker.

    Industry: Utilized in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The peptide may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-tyrosyl-L-ornithyl-L-alanyl-L-phenylalanine: A similar peptide without the diaminomethylidene group.

    L-Leucyl-L-tyrosyl-L-lysyl-L-alanyl-L-phenylalanine: Another analog with a different amino acid sequence.

Uniqueness

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical and biological properties not found in other peptides.

Properties

CAS No.

635317-15-6

Molecular Formula

C33H48N8O7

Molecular Weight

668.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C33H48N8O7/c1-19(2)16-24(34)29(44)40-26(17-22-11-13-23(42)14-12-22)31(46)39-25(10-7-15-37-33(35)36)30(45)38-20(3)28(43)41-27(32(47)48)18-21-8-5-4-6-9-21/h4-6,8-9,11-14,19-20,24-27,42H,7,10,15-18,34H2,1-3H3,(H,38,45)(H,39,46)(H,40,44)(H,41,43)(H,47,48)(H4,35,36,37)/t20-,24-,25-,26-,27-/m0/s1

InChI Key

ORFIUGTZRUSNCP-KKASSDGMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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